

Spectroscopic Profile of 4,5-Dimethylthiophene-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethylthiophene-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Dimethylthiophene-3-carboxylic acid** (CAS No: 19156-52-6). Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines predicted data with characteristic spectral features observed in closely related thiophene derivatives and carboxylic acids. This information is intended to serve as a valuable reference for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

- IUPAC Name: **4,5-Dimethylthiophene-3-carboxylic acid**
- Molecular Formula: $C_7H_8O_2S$
- Molecular Weight: 156.20 g/mol
- Appearance: Solid[1]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **4,5-Dimethylthiophene-3-carboxylic acid**.

Table 1: Predicted Mass Spectrometry Data

Adduct Ion	Predicted m/z
[M+H] ⁺	157.03178
[M+Na] ⁺	179.01372
[M-H] ⁻	155.01722
[M] ⁺	156.02395

Data sourced from PubChem predicted spectra.[\[2\]](#)

Table 2: Expected ¹H NMR Chemical Shifts

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
-COOH	10.0 - 13.0	Singlet
Thiophene Ring Proton (H-2)	7.0 - 8.0	Singlet
Methyl Protons (-CH ₃) at C-5	2.0 - 2.5	Singlet
Methyl Protons (-CH ₃) at C-4	2.0 - 2.5	Singlet

Note: Expected values are based on typical chemical shifts for protons in similar chemical environments.

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Atom	Expected Chemical Shift (δ , ppm)
-COOH	165 - 180
Thiophene Ring Carbon (C-3)	130 - 140
Thiophene Ring Carbon (C-4)	135 - 145
Thiophene Ring Carbon (C-5)	135 - 145
Thiophene Ring Carbon (C-2)	120 - 130
Methyl Carbons (-CH ₃)	10 - 20

Note: Expected values are based on typical chemical shifts for carbons in analogous thiophene and carboxylic acid structures.

Table 4: Expected Infrared (IR) Absorption Frequencies

Functional Group	Expected Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aromatic/Methyl)	3100 - 2850	Sharp
C=O (Carboxylic Acid)	1710 - 1680	Strong, Sharp
C=C (Thiophene Ring)	1600 - 1450	Medium to Weak
C-O (Carboxylic Acid)	1320 - 1210	Medium

Note: Expected ranges are based on characteristic IR absorptions for carboxylic acids and thiophene derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **4,5-Dimethylthiophene-3-carboxylic acid** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **^1H NMR Acquisition:** A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-15 ppm).
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required compared to ^1H NMR. The spectral width should encompass the expected range for all carbon atoms (typically 0-200 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

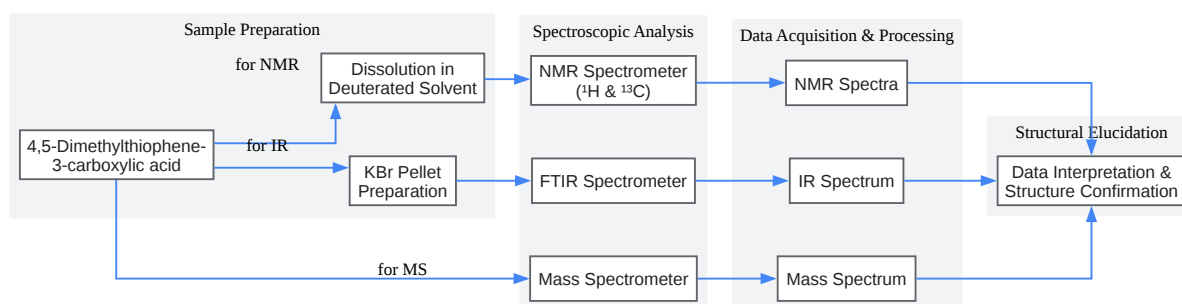
Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- **Ionization:** A suitable ionization technique is employed. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualizations

General Workflow for Spectroscopic Analysis



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References

- 1. 4,5-dimethylthiophene-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 4,5-dimethylthiophene-3-carboxylic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]
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